N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a benzyl group, a dioxidotetrahydrothiophene ring, and a phenoxyacetamide moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may include:
Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base like sodium hydride.
Formation of the phenoxyacetamide moiety: This step involves the reaction of 4-(propan-2-yl)phenol with chloroacetyl chloride to form 4-(propan-2-yl)phenoxyacetyl chloride, which is then reacted with the intermediate compound from the previous step to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl chloride, sodium hydride, chloroacetyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s properties could be explored for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(methyl)phenoxy]acetamide
- N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(ethyl)phenoxy]acetamide
Uniqueness
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to the presence of the propan-2-yl group on the phenoxy moiety, which may confer specific steric and electronic properties that influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C22H27NO4S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H27NO4S/c1-17(2)19-8-10-21(11-9-19)27-15-22(24)23(14-18-6-4-3-5-7-18)20-12-13-28(25,26)16-20/h3-11,17,20H,12-16H2,1-2H3 |
InChI Key |
LDTNBMGSKDFRCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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